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Compound of Interest

Compound Name: 3,4-Dichloro-2-hydroxybenzonitrile

Cat. No.: B2387004 Get Quote

A comprehensive guide for researchers and drug development professionals on the spectral

characteristics of benzonitrile and its ortho, meta, and para-hydroxy isomers.

This guide provides a detailed comparison of the spectral data for benzonitrile and its isomers:

2-cyanophenol (ortho-), 3-cyanophenol (meta-), and 4-cyanophenol (para-). The information

presented is crucial for the unambiguous identification and characterization of these

compounds in various research and development settings. The data is organized into clear,

comparative tables for easy reference, followed by detailed experimental protocols and

illustrative diagrams.

Comparative Spectral Data
The following tables summarize the key spectral data obtained from ¹H NMR, ¹³C NMR,

Infrared (IR) Spectroscopy, and Mass Spectrometry for benzonitrile and its isomers.

¹H NMR Spectral Data
Solvent: CDCl₃
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Compound Chemical Shift (δ, ppm) and Multiplicity

Benzonitrile
7.47 (t, J = 8.0Hz, 1H), 7.60 (d, J = 8.0Hz, 1H),

7.64 (d, J = 8.0Hz, 2H)[1]

2-Cyanophenol
7.50 (d), 7.47 (t), 7.06 (t), 6.96 (d), 6.85 (br s,

OH)[2]

3-Cyanophenol 7.35 (m), 7.24 (m), 7.18 (m), 6.85 (br s, OH)[3]

4-Cyanophenol
7.55 (d, J = 8.8 Hz, 2H), 6.90 (d, J = 8.8 Hz,

2H), 5.6 (br s, OH)

¹³C NMR Spectral Data
Solvent: CDCl₃

Compound Chemical Shift (δ, ppm)

Benzonitrile 112.2, 118.6, 128.9, 132.0, 132.6[1]

2-Cyanophenol 160.7, 134.5, 133.8, 121.1, 118.9, 116.8, 103.4

3-Cyanophenol
155.8, 131.6, 125.5, 121.7, 118.9, 117.4,

113.6[4]

4-Cyanophenol 160.4, 134.2 (2C), 119.2, 116.5 (2C), 104.2

Infrared (IR) Spectroscopy Data
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Compound Key Absorption Bands (cm⁻¹)

Benzonitrile
3068 (Ar C-H), 2229 (C≡N), 1579, 1490, 1449

(C=C ring)[4][5]

2-Cyanophenol
3500-3300 (br, O-H), 3070 (Ar C-H), 2230

(C≡N), 1585, 1495, 1460 (C=C ring)[1][6]

3-Cyanophenol
3500-3300 (br, O-H), 3070 (Ar C-H), 2236

(C≡N), 1580, 1480, 1450 (C=C ring)[1][7]

4-Cyanophenol
3500-3300 (br, O-H), 3075 (Ar C-H), 2227

(C≡N), 1605, 1510, 1450 (C=C ring)[1][2]

Mass Spectrometry Data (Electron Ionization)
Compound Molecular Ion (m/z) Major Fragment Ions (m/z)

Benzonitrile 103 76, 51[8]

2-Cyanophenol 119 91, 64, 63[9]

3-Cyanophenol 119 91, 64, 63[1]

4-Cyanophenol 119 91, 64[10]

Experimental Protocols
The data presented in this guide were obtained using standard spectroscopic techniques.

Below are detailed methodologies for each of the key experiments.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation: Samples were prepared by dissolving approximately 5-10 mg of the

compound in 0.5-0.7 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane

(TMS) as an internal standard (0 ppm).

Instrumentation: ¹H and ¹³C NMR spectra were recorded on a 400 MHz spectrometer.[1]

¹H NMR Spectroscopy: Proton NMR spectra were acquired with a pulse width of 30 degrees,

a relaxation delay of 1.0 second, and 16 to 32 scans.
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¹³C NMR Spectroscopy: Carbon-13 NMR spectra were acquired with proton decoupling, a

pulse width of 45 degrees, a relaxation delay of 2.0 seconds, and 512 to 1024 scans.

Infrared (IR) Spectroscopy
Sample Preparation: For solid samples (cyanophenol isomers), a small amount of the

compound was finely ground with potassium bromide (KBr) and pressed into a thin pellet.

For the liquid sample (benzonitrile), a thin film was prepared between two sodium chloride

(NaCl) plates.

Instrumentation: FTIR spectra were recorded on a Fourier Transform Infrared spectrometer.

Data Acquisition: Spectra were collected in the range of 4000-400 cm⁻¹ with a resolution of 4

cm⁻¹. A background spectrum of the KBr pellet or NaCl plates was recorded and subtracted

from the sample spectrum.

Mass Spectrometry (MS)
Sample Introduction: Samples were introduced into the mass spectrometer via a direct

insertion probe or by gas chromatography (for GC-MS analysis).

Ionization: Electron Ionization (EI) was used with an electron energy of 70 eV.[11]

Mass Analysis: The resulting ions were separated by a quadrupole mass analyzer.

Data Acquisition: Mass spectra were recorded over a mass-to-charge (m/z) range of 40-200.

Visualizations
The following diagrams illustrate the chemical structures of the benzonitrile isomers and a

general workflow for their spectral analysis.

Caption: Chemical structures of benzonitrile and its ortho, meta, and para isomers.
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General Workflow for Spectral Analysis

Sample Preparation

NMR Spectroscopy
(¹H and ¹³C) IR Spectroscopy Mass Spectrometry

Data Analysis and
Structure Elucidation

Click to download full resolution via product page

Caption: A generalized workflow for the spectral analysis of organic compounds.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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